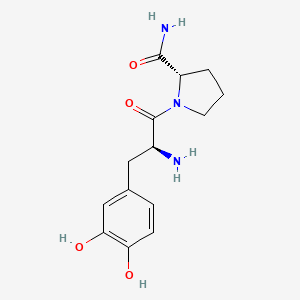

3-Hydroxy-L-tyrosyl-L-prolinamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

66067-51-4 |

|---|---|

Molecular Formula |

C14H19N3O4 |

Molecular Weight |

293.32 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C14H19N3O4/c15-9(6-8-3-4-11(18)12(19)7-8)14(21)17-5-1-2-10(17)13(16)20/h3-4,7,9-10,18-19H,1-2,5-6,15H2,(H2,16,20)/t9-,10-/m0/s1 |

InChI Key |

UJHZHCRWZSXGKU-UWVGGRQHSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC(=C(C=C2)O)O)N)C(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC(=C(C=C2)O)O)N)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxy L Tyrosyl L Prolinamide

Precursor Amino Acid Synthesis

The foundation of synthesizing 3-Hydroxy-L-tyrosyl-L-prolinamide lies in the efficient and stereochemically pure preparation of its two amino acid building blocks. This involves distinct synthetic pathways for 3-hydroxy-L-tyrosine and a proline derivative, each presenting unique chemical challenges.

Strategies for 3-Hydroxy-L-tyrosine Preparation

3-Hydroxy-L-tyrosine, also known as L-DOPA (L-3,4-dihydroxyphenylalanine), is a critical precursor. wikipedia.orgepa.gov Its synthesis primarily involves the introduction of a hydroxyl group onto the phenyl ring of L-tyrosine. This can be accomplished through both enzymatic and chemical methods.

Enzymatic synthesis offers a highly specific route to 3-hydroxy-L-tyrosine. The enzyme tyrosine hydroxylase (TH) is responsible for catalyzing the conversion of L-tyrosine to L-DOPA in biological systems. wikipedia.orgyoutube.com This process utilizes molecular oxygen and a tetrahydrobiopterin (B1682763) (BH4) cofactor to hydroxylate the tyrosine ring at the meta position, directly yielding the desired product. wikipedia.orgyoutube.com This biocatalytic approach is advantageous due to its high selectivity, avoiding the formation of unwanted isomers. Phenylalanine hydroxylase (PAH) can also be used, which first converts L-phenylalanine to L-tyrosine, which can then be further hydroxylated. uw.edu.plmdpi.com

Chemical oxidation provides an alternative pathway. The oxidation of tyrosine to form a tyrosyl radical is a key step in many biological electron transfer processes, and similar principles can be applied synthetically. nih.gov The oxidation of phenols can proceed through a concerted transfer of a proton and an electron (H•). nih.gov Photochemical oxidation methods, for instance, using a rhenium(I) complex, can facilitate the oxidation of tyrosine in the presence of a base, which acts as a proton acceptor. rsc.org However, controlling the position of hydroxylation and preventing over-oxidation to quinones or other byproducts are significant challenges in chemical synthesis that often necessitate the use of protecting groups and carefully chosen reagents.

Asymmetric Synthesis of L-Prolinamide and Hydroxyproline (B1673980) Derivatives

The proline component requires the synthesis of either L-prolinamide or, more specifically, a 3-hydroxy-L-proline derivative that is subsequently amidated. The synthesis must be asymmetric to ensure the correct L-configuration.

Reported syntheses of L-prolinamide often start from L-proline. One common method involves converting L-proline to its methyl ester hydrochloride using thionyl chloride in methanol, followed by amidation with ammonia (B1221849) to yield L-prolinamide. google.comgoogle.com An alternative route involves the creation of an L-proline-N-carboxyl-anhydride (NCA) intermediate from L-proline and triphosgene, which then reacts with ammonia to form the final amide. google.com

The synthesis of 3-hydroxy-L-proline, a key component of various bioactive molecules, has been extensively studied. Achieving the correct stereochemistry at both the C2 and C3 positions is paramount.

Several stereoselective chemical syntheses have been developed. One approach begins with D-glucose, converting it into an N-benzyloxycarbonyl-gamma-alkenyl amine. researchgate.net Subsequent intramolecular cyclization and further transformations yield cis-3-hydroxy-L-proline. researchgate.net Another strategy employs the Sharpless asymmetric epoxidation of a specifically designed allylic alcohol derived from β-alanine to create a chiral epoxide, which then undergoes intramolecular cyclization to form trans-3-hydroxy-L-proline. arkat-usa.org Additionally, methods starting from L-malic acid or using ketoreductase-catalyzed dynamic kinetic reduction have been successful in producing various stereoisomers of 3-hydroxyproline (B1217163). researchgate.netsci-hub.se

| Starting Material | Key Strategy | Target Isomer |

| D-Glucose | Intramolecular S(N)2 cyclisation | cis-3-hydroxy-L-proline researchgate.net |

| β-Alanine | Sharpless asymmetric epoxidation | trans-3-hydroxy-L-proline arkat-usa.org |

| Cyclic Ketoesters | Dynamic kinetic reduction with ketoreductases | All four stereoisomers sci-hub.se |

| N-Boc-4-oxo-l-proline | Electrophilic fluorination and reduction | 3-Fluoro-4-hydroxyprolines acs.orgnih.gov |

Enzymatic methods provide powerful tools for the regio- and stereo-selective hydroxylation of L-proline. nih.govsci-hub.ru Proline hydroxylases, which are 2-oxoglutarate-dependent dioxygenases, can introduce a hydroxyl group at the C3 or C4 position with high specificity. nih.gov For instance, specific proline-3-hydroxylases have been identified that produce cis-3-hydroxy-L-proline. sci-hub.ruresearchgate.net These enzymatic reactions are highly efficient and operate under mild conditions, making them an attractive green chemistry approach for producing specific hydroxyproline isomers. researchgate.netnih.gov Engineered microorganisms, such as Escherichia coli, can be used as whole-cell biocatalysts to produce these valuable amino acids. nih.gov

Dipeptide Bond Formation Techniques

The final step in the synthesis of this compound is the formation of a peptide (amide) bond between the carboxyl group of the 3-hydroxy-L-tyrosine moiety and the amino group of the L-prolinamide (or its hydroxylated precursor). This process requires careful management of reactive functional groups to prevent unwanted side reactions. libretexts.org

The standard approach involves the use of protecting groups. libretexts.orgmasterorganicchemistry.com The amino group of the 3-hydroxy-L-tyrosine and the phenolic hydroxyl groups must be protected before the coupling reaction. Common N-protecting groups include tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc). masterorganicchemistry.comgoogle.com The carboxyl group of the proline derivative is typically activated to facilitate the reaction.

The peptide bond itself is formed using a coupling reagent. Dicyclohexylcarbodiimide (DCC) is a classic reagent that facilitates the dehydration reaction between the activated carboxyl group and the free amino group, leading to the formation of the dipeptide. libretexts.orgmasterorganicchemistry.com The synthesis can be performed in solution (solution-phase synthesis) or on a solid support (solid-phase peptide synthesis, SPPS), with the latter being highly efficient for ease of purification. numberanalytics.comwikipedia.org After the dipeptide is formed, the protecting groups are removed under specific conditions (e.g., acid for Boc, base for Fmoc) to yield the final this compound. masterorganicchemistry.com

Adaptations of Solid-Phase Peptide Synthesis for this compound

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. luxembourg-bio.com For this compound, a standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy requires specific adaptations to accommodate the unique residues.

The synthesis would commence with a resin designed to yield a C-terminal amide upon cleavage, such as a Rink Amide resin. The first amino acid, Fmoc-L-Pro-OH, is coupled to this resin. A significant challenge in SPPS arises after proline is incorporated; the subsequent coupling to proline's secondary amine is often sluggish compared to primary amines. biotage.com

The most critical step is the introduction of the N-terminal 3-Hydroxy-L-tyrosine. To prevent unwanted side reactions, the reactive functional groups of this amino acid must be appropriately protected. In an Fmoc-based strategy, this would involve:

Nα-amino group: Protected with the acid-labile Fmoc group.

Catechol hydroxyl groups: The two phenolic hydroxyls on the side chain are highly susceptible to oxidation and must be protected. This can be achieved using benzyl (B1604629) (Bzl) ethers or other protecting groups that are stable to the basic conditions used for Fmoc removal (e.g., piperidine) but can be cleaved simultaneously with the final peptide from the resin using strong acid (e.g., trifluoroacetic acid, TFA). researchgate.netacademie-sciences.fr

The coupling of the heavily protected and sterically bulky 3-Hydroxy-L-tyrosine derivative to the resin-bound proline requires high-efficiency coupling reagents. Following the successful coupling, the final dipeptide is cleaved from the solid support and all protecting groups are removed, typically with a TFA-based cocktail containing scavengers to protect the sensitive catechol and other functional groups.

Table 1: Proposed SPPS Cycle for this compound

| Step | Reagent/Solvent | Purpose | Typical Duration |

|---|---|---|---|

| 1. Swelling | Dimethylformamide (DMF) | Prepare resin for reaction. | 30 min |

| 2. Fmoc-Deprotection | 20% Piperidine in DMF | Expose the N-terminal amine for the next coupling. | 5-15 min (x2) |

| 3. Washing | DMF, Dichloromethane (DCM) | Remove excess reagents and by-products. | 5-7 cycles |

| 4. Coupling | Protected Amino Acid, Coupling Reagent (e.g., HATU/HBTU), Base (e.g., DIPEA) in DMF | Formation of the peptide bond. | 1-4 hours |

| 5. Washing | DMF, DCM | Remove unreacted amino acid and coupling by-products. | 5-7 cycles |

| 6. Cleavage & Deprotection | TFA Cocktail (e.g., TFA/TIS/H₂O) | Release the final peptide from the resin and remove side-chain protecting groups. | 2-4 hours |

Solution-Phase Synthetic Approaches for Peptidic Linkages

Solution-phase peptide synthesis (SPPS), while often more labor-intensive due to the need for purification after each step, offers flexibility and is well-suited for the synthesis of short peptides. americanpeptidesociety.orgyoutube.com The synthesis of this compound in solution involves the coupling of two pre-synthesized and protected building blocks.

The key reaction is the formation of the amide bond between a fully protected 3-Hydroxy-L-tyrosine and L-prolinamide. The L-prolinamide can be used directly, while the 3-Hydroxy-L-tyrosine must have its N-terminus and catechol side chain protected (e.g., with Boc or Z at the N-terminus and benzyl ethers on the catechol). researchgate.netacademie-sciences.fr

The carboxyl group of the protected 3-Hydroxy-L-tyrosine is activated using a suitable coupling reagent. americanpeptidesociety.org The activated species is then allowed to react with L-prolinamide in an appropriate aprotic solvent like DMF or DCM. After the reaction is complete, the protected dipeptide must be purified from the reaction mixture, typically using column chromatography. The final step involves a deprotection reaction to remove all protecting groups simultaneously to yield the target compound.

Table 2: General Scheme for Solution-Phase Synthesis

| Step | Description | Example Reagents |

|---|---|---|

| 1. Protection | Protect the N-terminus and catechol side chain of 3-Hydroxy-L-tyrosine. | Boc-Anhydride (for N-Boc), Benzyl Bromide (for O-Bzl). academie-sciences.fr |

| 2. Activation & Coupling | Activate the carboxylic acid of the protected tyrosine and react it with L-prolinamide. | TBTU/DIPEA or DCC/HOBt in DMF. academie-sciences.frnih.gov |

| 3. Purification | Isolate the protected dipeptide from the reaction mixture. | Silica Gel Chromatography. |

| 4. Deprotection | Remove all protecting groups to yield the final product. | TFA for Boc; Catalytic Hydrogenation (e.g., H₂/Pd-C) for Z and Bzl groups. nih.gov |

Optimization of Coupling Conditions for this compound Formation

The formation of the peptide bond between 3-Hydroxy-L-tyrosine and proline is the most challenging step in the synthesis of this dipeptide, regardless of the methodology chosen. The reaction involves a sterically hindered N-terminal amino acid and the less nucleophilic secondary amine of proline, necessitating careful optimization of coupling conditions to ensure high yield and minimize side reactions. biotage.comnih.gov

Coupling Reagents: Standard carbodiimide (B86325) reagents like DCC or DIC may be insufficient for this difficult coupling. More potent activating agents are generally required. americanpeptidesociety.org Uronium/aminium salts such as HBTU, HATU, and HCTU, or phosphonium (B103445) salts like PyBOP, are preferred due to their high reactivity and ability to minimize racemization, especially when used with additives like HOAt (1-hydroxy-7-azabenzotriazole). nih.govresearchgate.net Recently, greener coupling reagents like propylphosphonic anhydride (B1165640) (T3P®) have also shown high efficiency in solution-phase synthesis. rsc.orgmdpi.com

Solvents and Temperature: The choice of solvent can influence reaction rates. DMF is the most common solvent for both solid and solution-phase synthesis, but other solvents like NMP or greener alternatives like EtOAc (for solution-phase) can be used. rsc.org Acetonitrile (ACN) has been shown to be an excellent choice for coupling hindered amino acids. researchgate.net While most couplings are performed at room temperature, microwave-assisted synthesis can dramatically shorten reaction times and improve efficiency for difficult sequences. researchgate.net

Minimizing Side Reactions: The primary side reaction of concern is racemization of the 3-Hydroxy-L-tyrosine residue during activation. The use of additives like HOBt or, more effectively, HOAt, is crucial for suppressing this. americanpeptidesociety.org In SPPS, incomplete coupling can lead to deletion sequences, which can be mitigated by performing a "double coupling," where the coupling step is repeated with a fresh solution of activated amino acid before proceeding to the next cycle. biotage.com

Table 3: Comparison of Common Coupling Reagents for Hindered Couplings

| Coupling Reagent | Class | Typical Additive | Advantages | Disadvantages |

|---|---|---|---|---|

| DCC/DIC | Carbodiimide | HOBt, HOAt | Cost-effective. americanpeptidesociety.org | Lower reactivity for hindered couplings; DCC produces insoluble urea (B33335) by-product. |

| HBTU/HATU | Uronium/Aminium | None required (contains HOBt/HOAt moiety) | High efficiency, fast reaction rates, low racemization (especially HATU). nih.govresearchgate.net | Higher cost, potential for side reactions if not used correctly. |

| PyBOP | Phosphonium | None required | Very effective for hindered couplings, low racemization. | Produces carcinogenic HMPA by-product (though in catalytic amounts). |

| T3P® | Phosphonic Anhydride | None required | High efficiency, green (water-soluble by-products), suitable for solution-phase. mdpi.com | Primarily used in solution-phase synthesis. |

No Scientific Data Available for this compound

Despite a comprehensive search of scientific databases and literature, no specific biological activity data or research findings could be located for the chemical compound this compound.

Extensive queries of chemical and biological research repositories, including PubChem and ChEMBL, as well as broader academic search engines, yielded no studies detailing the neurochemical modulatory potential, antioxidant function, or involvement in cellular signaling of this specific dipeptide amide.

While research exists on the individual constituent amino acids, L-tyrosine and L-proline, and their various derivatives, this information cannot be directly extrapolated to the unique chemical entity of this compound. The biological activities of peptides are highly dependent on their specific sequence and structure.

Therefore, the requested article, structured around the detailed biological activities and molecular mechanisms of this compound, cannot be generated at this time due to the absence of published scientific research on this particular compound.

It is possible that this compound is a novel or proprietary compound that has not yet been the subject of publicly available scientific investigation. Further research would be required to determine its potential biological effects.

Biological Activities and Molecular Mechanisms of 3 Hydroxy L Tyrosyl L Prolinamide

Enzyme Inhibition and Allosteric Modulation Studies

Interaction with Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that play a critical role in protein synthesis by attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule. This process, known as aminoacylation or "charging" of tRNA, is a crucial step in translating the genetic code into protein. The interaction of aaRS with amino acids is highly specific, ensuring the fidelity of protein synthesis.

The 3-Hydroxy-L-tyrosyl moiety of 3-Hydroxy-L-tyrosyl-L-prolinamide is an analog of the amino acid tyrosine. Tyrosyl-tRNA synthetase (TyrRS) is the enzyme responsible for activating tyrosine and attaching it to its cognate tRNA. The activation process involves the formation of an aminoacyl-adenylate intermediate, specifically tyrosyl-AMP, in the active site of the enzyme. The presence of a hydroxyl group on the tyrosine ring is a key recognition element for TyrRS. For instance, the carboxylate of the aspartate residue Asp176 in E. coli TyrRS forms a hydrogen bond with the hydroxyl group of tyrosine, and mutating this residue leads to an inactive enzyme. nih.gov

Given this specificity, it is plausible that this compound could interact with the active site of TyrRS. The 3-hydroxy-L-tyrosyl portion of the molecule could potentially bind to the tyrosine-binding pocket of the enzyme. The formation of a related compound, 3-Hydroxy-L-tyrosyl-AMP, further supports the potential for such an interaction, as this molecule represents the activated intermediate in the aminoacylation reaction. nih.govnih.gov However, the presence of the L-prolinamide attached to the carboxyl group of the tyrosine would likely prevent the completion of the canonical aminoacylation reaction. Instead, it might act as a competitive inhibitor of TyrRS, blocking the binding of native tyrosine.

The specificity of TyrRS for tyrosine over other amino acids, such as phenylalanine, is a critical aspect of its function. nih.gov The introduction of analogs can sometimes be accommodated by mutant versions of the enzyme. For example, specific mutations in TyrRS have been shown to allow the charging of non-natural amino acids like azatyrosine. nih.gov This suggests that the binding pocket of TyrRS has some degree of plasticity, which might accommodate this compound, leading to modulation of the enzyme's activity.

| Enzyme | Substrate/Analog | Nature of Interaction |

| Tyrosyl-tRNA Synthetase (TyrRS) | Tyrosine | Catalyzes the formation of Tyrosyl-AMP and subsequent transfer to tRNATyr. nih.gov |

| Tyrosyl-tRNA Synthetase (TyrRS) | 3-Hydroxy-L-tyrosyl-AMP | Represents the activated intermediate analogous to Tyrosyl-AMP. nih.govnih.gov |

| Tyrosyl-tRNA Synthetase (TyrRS) | This compound | Potential competitive inhibitor due to binding of the tyrosyl moiety to the active site. |

Effects on Oxidoreductase Enzymes

Oxidoreductases are a class of enzymes that catalyze the transfer of electrons from one molecule (the reductant) to another (the oxidant). This class includes enzymes involved in crucial metabolic pathways, such as dehydrogenases and reductases.

One of the key oxidoreductase enzymes in cellular metabolism is ribonucleotide reductase (RNR), which is responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. wikipedia.org The activity of RNR is tightly regulated to maintain a balanced supply of dNTPs for DNA synthesis and repair. wikipedia.org While there is no direct evidence of this compound affecting RNR, the metabolism of its constituent amino acids is linked to pathways that can influence cellular redox balance.

In bacteria, the degradation of hydroxyproline (B1673980) isomers involves various oxidoreductases, such as hydroxyproline dehydrogenases. nih.govnih.gov For example, trans-3-hydroxy-L-proline can be acted upon by a dehydratase to form Δ¹-pyrroline-2-carboxylate, which is then a substrate for a reductase. nih.gov The metabolic pathways for proline and hydroxyproline are distinct and involve dehydrogenases that are bound to the inner mitochondrial membrane, donating electrons to the electron transport chain. nih.gov

Given the presence of the 3-hydroxy-L-tyrosyl and L-prolinamide moieties, it is conceivable that this compound could interact with oxidoreductases involved in the metabolism of aromatic amino acids or proline. The hydroxylated phenyl ring of the tyrosine component could potentially be a substrate for phenol-oxidizing enzymes. However, without specific experimental data, the effects of this compound on oxidoreductase enzymes remain speculative.

| Enzyme Family | Function | Potential Influence of Compound's Moieties |

| Ribonucleotide Reductase | Deoxyribonucleotide synthesis | Indirect influence through metabolic perturbations. wikipedia.org |

| Hydroxyproline Dehydrogenase | Proline and hydroxyproline metabolism | Potential interaction with the prolinamide part. nih.gov |

| Dehydratases (in hydroxyproline metabolism) | Catalyze dehydration reactions | Relevance to the proline component. nih.gov |

Regulatory Roles in Biological Processes

The metabolism of proline and hydroxyproline has been shown to have regulatory implications in various cellular processes, including the response to hypoxia. Hypoxia can lead to an increase in the expression of enzymes involved in proline synthesis. nih.gov Notably, free hydroxyproline can increase the levels of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to low oxygen, likely by inhibiting its degradation. nih.gov This suggests a feedback loop where a product of collagen breakdown can influence the hypoxic response.

The transcriptional regulation of genes involved in hydroxyproline metabolism in bacteria is induced by different isomers of hydroxyproline. nih.gov This indicates that cells have mechanisms to sense and respond to the presence of these modified amino acids.

While the specific regulatory roles of this compound have not been elucidated, its structure suggests it could participate in signaling pathways. The tyrosine component, upon potential enzymatic cleavage, could be a precursor for neurotransmitters or hormones. Furthermore, if the compound or its metabolites can influence the levels of proline or hydroxyproline, it could indirectly affect processes regulated by these amino acids, such as the HIF-1α pathway.

Influence on Protein Structure and Function

The incorporation of modified amino acids into proteins can significantly impact their structure and function. The L-proline residue, due to its unique cyclic structure, imposes constraints on the polypeptide backbone, often leading to turns or breaks in secondary structures like alpha-helices. researchgate.net The introduction of proline residues can decrease the conformational entropy of the unfolded state, thereby increasing protein stability in some cases. researchgate.netnih.gov

Conversely, studies on collagen, a protein rich in hydroxyproline, have shown that the position of the hydroxyl group on the proline ring is critical for triple helix stability. While 4-hydroxyproline (B1632879) generally stabilizes the collagen triple helix, 3-hydroxyproline (B1217163) has been found to be destabilizing, particularly when it is in the non-natural Yaa position of the repeating Xaa-Yaa-Gly sequence. nih.govwisc.edu This destabilization is attributed to unfavorable steric clashes and altered mainchain dihedral angles due to the pyrrolidine (B122466) ring pucker. nih.govwisc.edu However, when 3-hydroxyproline is in its natural Xaa position, the destabilizing effect is small. nih.gov

If this compound were to be incorporated into a polypeptide chain, which is unlikely through canonical protein synthesis, the prolinamide residue would introduce significant structural perturbations. The inherent rigidity of the proline ring, combined with the modifications, would likely disrupt regular secondary structures. The destabilizing effect of 3-hydroxyproline seen in collagen suggests that the presence of a similar moiety could compromise the stability of other protein structures.

| Structural Element | Influence on Protein Structure | Source of Influence |

| Proline Ring | Induces turns and breaks in helices, restricts backbone flexibility. researchgate.net | Inherent cyclic structure of proline. |

| 4-Hydroxyproline | Stabilizes collagen triple helix. | Stereoelectronic effects. |

| 3-Hydroxyproline | Destabilizes collagen triple helix, especially in the Yaa position. nih.govwisc.edu | Steric clashes and unfavorable dihedral angles. nih.govwisc.edu |

Biosynthesis and Metabolic Pathways Associated with 3 Hydroxy L Tyrosyl L Prolinamide Constituents

Biosynthetic Origins of Hydroxylated L-Tyrosine

The introduction of a hydroxyl group onto the L-tyrosine molecule is a critical enzymatic step, leading to the formation of precursors for vital biomolecules.

The primary enzyme responsible for the specific 3-hydroxylation of L-tyrosine is Tyrosine Hydroxylase (TH) , also known as tyrosine 3-monooxygenase. wikipedia.orgebi.ac.uk This enzyme catalyzes the conversion of L-tyrosine into L-3,4-dihydroxyphenylalanine (L-DOPA). wikipedia.org This reaction is the rate-limiting step in the biosynthesis of catecholamines, which include dopamine, norepinephrine, and epinephrine. wikipedia.orgyoutube.com

The catalytic activity of tyrosine hydroxylase is complex, requiring several cofactors for its function. The reaction utilizes molecular oxygen (O₂), iron (Fe²⁺), and tetrahydrobiopterin (B1682763) (BH₄). wikipedia.org During the hydroxylation process, one oxygen atom from O₂ is added to the meta position of the tyrosine ring to form L-DOPA, while the other oxygen atom hydroxylates the BH₄ cofactor. wikipedia.orgyoutube.com The resulting oxidized cofactor is then regenerated in subsequent steps to allow the cycle to continue. youtube.com

While tyrosine hydroxylase is the principal enzyme for this conversion, other enzymes can also facilitate tyrosine hydroxylation, such as tyrosinase and 4-hydroxyphenylacetate (B1229458) 3-monooxygenase. researchgate.netplos.org However, tyrosinase activity can lead to undesirable over-oxidation of L-DOPA. researchgate.net In humans, tyrosine hydroxylase is prominently found in the central nervous system, peripheral sympathetic neurons, and the adrenal medulla. wikipedia.org

Table 1: Key Enzymes in the 3-Hydroxylation of L-Tyrosine

| Enzyme Name | Abbreviation | Substrate | Product | Cofactors | Function |

| Tyrosine Hydroxylase | TH | L-Tyrosine | L-3,4-dihydroxyphenylalanine (L-DOPA) | O₂, Fe²⁺, Tetrahydrobiopterin (BH₄) | Rate-limiting step in catecholamine synthesis. wikipedia.org |

| Tyrosinase | L-Tyrosine | L-DOPA, DOPA-quinone | Involved in melanin (B1238610) production; can over-oxidize L-DOPA. researchgate.netplos.org | ||

| 4-hydroxyphenylacetate 3-monooxygenase | HpaBC | L-Tyrosine | L-DOPA | An alternative enzyme for tyrosine hydroxylation. researchgate.net |

Hydroxyproline (B1673980) Metabolism in Biological Systems

Hydroxyproline, a major component of collagen, exists in different isomeric forms, including 3-hydroxyproline (B1217163). Its metabolism is distinct from that of proteinogenic amino acids.

Anabolic Pathways: The synthesis of 3-hydroxy-L-proline does not occur with the free amino acid. Instead, it is formed through the post-translational modification of proline residues already incorporated into proteins, primarily collagen. nih.govnih.gov This hydroxylation is catalyzed by specific enzymes known as prolyl 3-hydroxylases. Free trans-3-hydroxy-L-proline is subsequently released into the cellular pool during the degradation of these proteins. nih.govnih.gov

Catabolic Pathways: The degradation of free trans-3-hydroxy-L-proline is a defined process that differs from the breakdown of its more common isomer, 4-hydroxyproline (B1632879). nih.gov The primary catabolic route involves a two-step pathway that ultimately converts it back to L-proline. nih.govnih.gov The first and key step is the dehydration of trans-3-hydroxy-L-proline by the enzyme trans-3-hydroxy-L-proline dehydratase (L3HYPDH) . nih.govnih.gov This reaction forms an intermediate, Δ¹-pyrroline-2-carboxylate (Pyr2C). nih.govnih.gov In the second step, this intermediate is reduced to L-proline by the enzyme Pyr2C-reductase . nih.gov This pathway allows for the conservation of the proline ring structure for reuse. Further degradation can lead to the formation of ornithine and glutamate. nih.govresearchgate.net

Enzymatic modifications of hydroxyproline isomers are crucial for their metabolic processing and include both dehydration and epimerization reactions.

Dehydration: As central to its catabolism, trans-3-hydroxy-L-proline undergoes dehydration catalyzed by trans-3-hydroxy-L-proline dehydratase. nih.govnih.gov A human enzyme, C14orf149, has been identified as a trans-3-hydroxy-L-proline dehydratase, highlighting a specific pathway in human metabolism for this compound. nih.govresearchgate.net In some bacteria, a different dehydratase has been identified for cis-3-hydroxy-L-proline. nih.gov

Epimerization: Epimerases are enzymes that alter the stereochemistry at a single chiral center. While the epimerization of 4-hydroxyproline is well-documented, with hydroxyproline 2-epimerase converting trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline, the process for 3-hydroxyproline is less common. nih.govwikipedia.orgwikipedia.org However, research has shown that the enzymatic activity can be dictated by a single amino acid residue in the active site. For instance, a single mutation (T273C) in the human enzyme C14orf149, which is normally a dehydratase, converts it into a functional 3-hydroxyproline epimerase , capable of transforming trans-3-hydroxy-L-proline into cis-3-hydroxy-D-proline. nih.gov

Table 2: Enzymes in Hydroxyproline Metabolism

| Enzyme Name | Substrate | Product(s) | Reaction Type |

| Prolyl 3-hydroxylase | Proline (in protein) | 3-Hydroxyproline (in protein) | Hydroxylation (Anabolic) |

| trans-3-hydroxy-L-proline dehydratase (L3HYPDH) | trans-3-Hydroxy-L-proline | Δ¹-pyrroline-2-carboxylate | Dehydration (Catabolic) nih.govnih.gov |

| Pyr2C-reductase | Δ¹-pyrroline-2-carboxylate | L-Proline | Reduction (Catabolic) nih.gov |

| Hydroxyproline 2-epimerase | trans-4-Hydroxy-L-proline | cis-4-Hydroxy-D-proline | Epimerization wikipedia.org |

| C14orf149 (mutant T273C) | trans-3-Hydroxy-L-proline | cis-3-Hydroxy-D-proline | Epimerization nih.gov |

Proposed Biotransformation and Degradation Pathways of 3-Hydroxy-L-tyrosyl-L-prolinamide

There is no direct research detailing the specific metabolic fate of the dipeptide this compound. However, a scientifically plausible degradation pathway can be proposed based on the known metabolism of dipeptides and its constituent amino acids.

The initial step in the biotransformation would likely be the enzymatic hydrolysis of the amide bond linking the 3-hydroxy-L-tyrosine and the prolinamide moieties. This cleavage would release the two constituent molecules: 3-hydroxy-L-tyrosine and 3-hydroxy-L-prolinamide. The latter would likely be rapidly converted to 3-hydroxy-L-proline.

Enzymes such as prolidases (or proline dipeptidases) are strong candidates for catalyzing this initial cleavage. Prolidases specifically act on dipeptides with a C-terminal proline or hydroxyproline residue, making them well-suited for this role. nih.gov

Following hydrolysis, the individual components would enter their respective known metabolic pathways:

3-Hydroxy-L-tyrosine: This molecule, which is structurally analogous to L-DOPA, would likely be processed by the enzymes of the catecholamine pathway. It could be a substrate for decarboxylation or further modification by enzymes that typically act on L-DOPA and related structures.

3-Hydroxy-L-proline: The released 3-hydroxy-L-proline would be catabolized as described previously (Section 4.2.1), primarily through the action of trans-3-hydroxy-L-proline dehydratase and Pyr2C-reductase to form L-proline. nih.govnih.gov

This proposed pathway represents a logical sequence of events, where the dipeptide is first broken down into its fundamental building blocks, which are then managed by established metabolic systems.

Structure Activity Relationship Sar of 3 Hydroxy L Tyrosyl L Prolinamide

Conformational Analysis and Stereochemical Impact

The tyrosine residue in 3-Hydroxy-L-tyrosyl-L-prolinamide possesses an aromatic ring and a phenolic hydroxyl group. The hydroxyl group, in particular, is a versatile functional group that can significantly influence the conformation and biological interactions of the molecule. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with receptor sites. researchgate.net The presence and position of the hydroxyl group on the tyrosine ring can affect the orientation of the aromatic side chain through electronic effects and potential intramolecular hydrogen bonding. While the phenolic hydroxyl group of tyrosine is less reactive than some other functional groups, it can participate in coordination with metal ions, such as Zn2+, and stabilize the coordination environment through hydrogen bonds. mdpi.com Furthermore, the aromatic ring of tyrosine can engage in π-π stacking interactions, which helps to fix the conformation of the peptide chain. mdpi.com The oxidation of the phenolic side chain of tyrosine can lead to the formation of dityrosine cross-links, a phenomenon observed in various natural proteins. nih.gov

Conformational Influences of Proline Hydroxylation

| Structural Feature | Influence on Conformation | Reference |

|---|---|---|

| Proline Ring Pucker | Can adopt Cγ-endo or Cγ-exo conformations, influencing backbone torsion angles. | portlandpress.comnih.gov |

| 3-Hydroxylation | Influences ring pucker and can have a destabilizing effect on certain peptide structures compared to proline, depending on its position. | wisc.edu |

| Stereochemistry of Hydroxyl Group | Determines the precise three-dimensional arrangement and interaction potential. | nih.gov |

Functional Group Contributions to Biological Efficacy

The biological efficacy of this compound is a composite of the contributions from its individual functional groups. Each group has the potential to engage in specific interactions with a biological target.

The key functional groups and their potential contributions are summarized below:

Phenolic Hydroxyl Group (Tyrosine): This group is a primary site for hydrogen bonding, acting as both a donor and an acceptor. researchgate.net This is crucial for anchoring the molecule within a binding pocket. Its ability to participate in redox reactions and metal chelation can also be a factor in its biological activity. mdpi.comnih.gov

Aromatic Ring (Tyrosine): The phenyl ring contributes to the molecule's hydrophobicity and can engage in van der Waals forces, hydrophobic interactions, and π-π stacking with aromatic residues in a receptor. mdpi.com

Amide Bond: The peptide bond links the tyrosine and proline residues. It has a planar character and possesses a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for forming stable interactions with biological targets.

Pyrrolidine (B122466) Ring (Proline): The rigid structure of the proline ring helps to orient the other functional groups in a specific and favorable conformation for binding, reducing the entropic penalty upon binding. nih.gov

Hydroxyl Group (Proline): The hydroxyl group on the proline ring introduces polarity and the capacity for hydrogen bonding. portlandpress.com Its position and stereochemistry are critical for determining the precise nature of these interactions.

Terminal Amide Group (-CONH2): The primary amide at the C-terminus can act as a hydrogen bond donor and acceptor, potentially contributing to binding affinity and specificity.

A study on cyclic dipeptides with similar structures, cyclo(L-Pro-L-Tyr) and cyclo(L-Hyp-L-Tyr), revealed that the presence of hydroxyl groups influenced their anti-quorum-sensing activity. researchgate.net While the absence of a hydroxyl group in cyclo(L-Pro-L-Phe) led to higher inhibition of some virulence factors, the hydroxyl-containing compounds were more effective at inhibiting biofilm formation, indicating the nuanced role of this functional group. researchgate.net

Q & A

Basic Research Questions

Q. What validated methods are recommended for synthesizing 3-Hydroxy-L-tyrosyl-L-prolinamide, and how can purity be confirmed?

- Synthesis : Solid-phase peptide synthesis (SPPS) is the gold standard, using Fmoc/t-Bu protection strategies. Coupling steps require activating agents like HBTU or DIC/HOBt for high efficiency. Deprotection uses 20% piperidine in DMF .

- Purity Validation : Reverse-phase HPLC (C18 column, gradient elution with 0.1% TFA in water/acetonitrile) confirms purity (>95%). Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, with deviations <0.1% considered acceptable .

Q. How is the structural conformation of this compound characterized experimentally?

- NMR : 2D NMR (COSY, NOESY) identifies backbone dihedral angles and hydrogen bonding. Aromatic protons from tyrosine residues show distinct signals (δ 6.7–7.2 ppm) in DMSO-d₆ .

- X-ray Crystallography : Co-crystallization with stabilizing agents (e.g., PEG 3350) resolves the 3D structure. Density functional theory (DFT) calculations refine torsional angles .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

- LC-MS/MS : Use a triple quadrupole system with MRM transitions for specificity. Sample preparation involves protein precipitation (acetonitrile) followed by SPE (C18 cartridges) to reduce matrix effects. Recovery rates >85% are achievable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Data Triangulation : Compare assay conditions (e.g., cell lines, incubation time). For example, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration variations (1 mM vs. 100 µM).

- Statistical Analysis : Apply mixed-effects models to account for inter-lab variability. Meta-analysis tools (e.g., RevMan) aggregate data across studies, weighting by sample size and assay robustness .

Q. What experimental designs optimize the study of its interaction with prolyl 4-hydroxylases (P4Hs)?

- Kinetic Assays : Use recombinant human P4H isoforms (α/β subunits) with α-ketoglutarate as co-substrate. Measure hydroxylation rates via MALDI-TOF detection of hydroxylated proline residues.

- Inhibitor Screening : Employ fluorescence polarization (FP) assays with FITC-labeled substrates. Calculate Ki values using Cheng-Prusoff equations .

Q. How can in silico modeling improve the prediction of its metabolic stability?

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess susceptibility to cytochrome P450 oxidation. Focus on tyrosine and proline residues.

- ADMET Prediction : Tools like SwissADME predict logP (~1.2) and BBB permeability (CNS MPO score <3.0), guiding lead optimization .

Methodological Considerations

Q. What statistical approaches are essential for dose-response studies?

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50 and Hill slopes. Report 95% confidence intervals.

- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude extreme values, ensuring Gaussian distribution .

Q. How should researchers address batch-to-batch variability in synthetic batches?

- QC Protocols : Implement strict in-process controls (IPC) during SPPS, including ninhydrin tests for coupling efficiency (>99%).

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) identify hygroscopicity issues. Use Karl Fischer titration for water content (<0.5%) .

Ethical and Reproducibility Guidelines

- Data Sharing : Deposit raw NMR, MS, and kinetic data in repositories like Zenodo or ChEMBL, adhering to FAIR principles .

- Ethical Compliance : For in vivo studies, obtain IACUC approval (protocol #XXXX-XX) and follow ARRIVE 2.0 guidelines for reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.